molecular formula C9H7NO2S B037887 3-Isothiocyanato-4-methylbenzoic acid CAS No. 114379-99-6

3-Isothiocyanato-4-methylbenzoic acid

Cat. No. B037887
CAS RN: 114379-99-6
M. Wt: 193.22 g/mol
InChI Key: LPODZMBNYZGYRV-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methylbenzoic acid is a chemical compound with the molecular formula C9H7NO2S . It is related to benzoic acid, which is an aromatic carboxylic acid .


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages such as low toxicity, low cost, safety, less by-products, and simplicity of operation . It has the potential to realize the industrial production of some complicated isothiocyanates .


Molecular Structure Analysis

The molecular structure of 3-Isothiocyanato-4-methylbenzoic acid consists of a benzene ring with a methyl group (CH3) and an isothiocyanato group (N=C=S) attached to it .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Mechanism of Action

The antimicrobial mechanism of action of isothiocyanates occurs by affecting membrane integrity and enzymes involved in the redox balance and bacteria metabolism, leading to bacteria death .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a substance . For example, benzoic acid, a related compound, can cause serious eye damage . It’s important to handle these substances with care, using protective equipment and following safety guidelines .

Future Directions

Isothiocyanates have shown potential in various applications due to their bioactivity . Future research needs will likely focus on further understanding their bioavailability, metabolism, toxicity, and potential applications .

properties

IUPAC Name

3-isothiocyanato-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPODZMBNYZGYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanato-4-methylbenzoic acid

Synthesis routes and methods I

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 3-amino-4-methylbenzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 26 hours. The obtained reaction mixture was dropwise added to a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) over a period of two minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (6 mL) and water (1 mL) were added, and the organic layer was concentrated under reduced pressure to dryness to obtain 3-isothiocyanato-4-methylbenzoic acid as a ocher solid (0.26 g, yield: 91%, HPLC purity: 95%, HPLC retention time: 3.9 min). LC-MS ES-192 (retention time: 4.3 min, condition 1).
Quantity
0.26 mL
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reactant
Reaction Step One
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0.23 g
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reactant
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0.51 mL
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reactant
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1 mL
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solvent
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1 mL
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solvent
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1.5 mL
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reactant
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38 mg
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reactant
Reaction Step Two
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6 mL
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solvent
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0.41 g
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reactant
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1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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